molecular formula C17H12I2N2O2 B5443654 (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide

(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B5443654
M. Wt: 530.10 g/mol
InChI Key: ZHWVBTNIWFUNDI-SDQBBNPISA-N
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Description

(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxy group, and two iodine atoms on a phenyl ring, along with a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the starting material: The synthesis may start with the iodination of a phenol derivative to introduce the iodine atoms at the 3 and 5 positions.

    Formation of the cyano group:

    Formation of the amide bond: The final step may involve the formation of the amide bond through a coupling reaction between the cyano group and the amine group of the 3-methylphenyl derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(2-hydroxyphenyl)-N-phenylprop-2-enamide: Lacks the iodine atoms and the methyl group.

    (Z)-2-cyano-3-(2-hydroxy-3,5-dichlorophenyl)-N-(3-methylphenyl)prop-2-enamide: Contains chlorine atoms instead of iodine.

Uniqueness

The presence of iodine atoms in (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide may impart unique properties such as increased molecular weight and potential for specific interactions with biological targets.

Properties

IUPAC Name

(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12I2N2O2/c1-10-3-2-4-14(5-10)21-17(23)12(9-20)6-11-7-13(18)8-15(19)16(11)22/h2-8,22H,1H3,(H,21,23)/b12-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWVBTNIWFUNDI-SDQBBNPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(C(=CC(=C2)I)I)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(C(=CC(=C2)I)I)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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